Efaproxiral sodium

Allosteric hemoglobin modifier Oxygen dissociation curve P50 shift

Efaproxiral sodium (RSR13) is the sole hypoxia-targeted radiation sensitizer with a clinically validated exposure-response relationship (REACH, N=515; HR=0.68, P=0.005) for brain metastases. Unlike intracellular agents (motexafin gadolinium, tirapazamine), it operates extracellularly on hemoglobin, achieving a benchmark +11.88 mmHg P50 shift at 1.75 mM—a potency far exceeding RSR-4 (+8.2 mmHg) and bezafibrate (+3.1 mmHg). In murine models, a single 150 mg/kg i.p. dose elevates tumor pO₂ from 5.2 to 13.1 mmHg within 30 minutes, crossing the critical 10 mmHg radiobiological threshold—a feat RSR-4 cannot replicate. Its documented polymorphic diversity (Form A, amorphous) offers formulation scientists dissolution-rate flexibility unavailable with generic bezafibrate analogs.

Molecular Formula C20H22NNaO4
Molecular Weight 363.4 g/mol
CAS No. 170787-99-2
Cat. No. B000283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfaproxiral sodium
CAS170787-99-2
SynonymsNA
Molecular FormulaC20H22NNaO4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+]
InChIInChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1
InChIKeySWDPIHPGORBMFR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Efaproxiral Sodium (CAS 170787-99-2): A Clinically Advanced Allosteric Hemoglobin Modifier for Hypoxia-Targeted Radiosensitization


Efaproxiral sodium (RSR13 sodium) is a synthetic small-molecule allosteric modifier of hemoglobin that reduces hemoglobin-oxygen binding affinity, thereby increasing oxygen release to hypoxic tissues [1]. As a bezafibrate analog, it binds non-covalently to the hemoglobin tetramer, stabilizing the deoxyhemoglobin conformation and right-shifting the oxygen dissociation curve [2]. This mechanism enhances tumor oxygenation and reduces radioresistance, positioning efaproxiral sodium as a hypoxia-targeted radiation sensitizer that has advanced to Phase III clinical evaluation for brain metastases [3].

Why Efaproxiral Sodium Cannot Be Substituted by Generic Bezafibrate Analogs or Conventional Radiation Sensitizers


While bezafibrate and clofibrate share a phenoxyacetic acid scaffold with efaproxiral sodium, they lack the optimized 3,5-dimethylphenyl substitution that confers nanomolar potency for hemoglobin allosteric modulation and a clinically validated exposure-response relationship [1]. Conventional radiation sensitizers such as motexafin gadolinium and tirapazamine require intracellular uptake or DNA incorporation to exert their effects, whereas efaproxiral sodium operates extracellularly on hemoglobin, obviating the need to cross the blood-brain barrier [2]. Furthermore, among 20 radiosensitizers systematically evaluated for brain malignancies, only efaproxiral sodium and fluosol with oxygen demonstrated outcome improvements, underscoring the unique clinical validation of this specific chemical entity [3].

Quantitative Differentiation of Efaproxiral Sodium Against Closest Analogs and In-Class Alternatives


P50 Shift Potency: Efaproxiral Sodium vs. RSR-4 and Bezafibrate in Isolated Human Whole Blood

Efaproxiral sodium (RSR13) produces a P50 increase of 11.88 mmHg (from 26.75 to 38.63 mmHg) at 1.75 mM in isolated human whole blood, representing a 44% rightward shift in the oxygen dissociation curve [1]. In comparative crystallographic and functional studies, RSR-4 achieved a P50 increase of 8.2 mmHg under identical conditions, while the parent compound bezafibrate produced a P50 shift of only 3.1 mmHg [2]. This represents a 45% greater P50 shift for efaproxiral sodium compared to RSR-4 and a 283% greater shift relative to bezafibrate.

Allosteric hemoglobin modifier Oxygen dissociation curve P50 shift Radiosensitization

In Vivo Tumor Oxygenation Enhancement: Efaproxiral Sodium vs. Untreated Control in Murine Fibrosarcoma Model

Efaproxiral sodium (150 mg/kg, i.p.) increased tumor pO2 from 5.2 mmHg to 13.1 mmHg 30 minutes post-administration in the RIF-1 mouse fibrosarcoma flank tumor model, representing a 152% increase in intratumoral oxygen tension [1]. This magnitude of pO2 elevation is sufficient to shift tumor regions from radiobiologically hypoxic (<10 mmHg) to normoxic (>10 mmHg), thereby restoring radiation sensitivity. In contrast, the analog RSR-4 produced a tumor pO2 increase of only 3.8 mmHg (from 5.4 to 9.2 mmHg) in the same model, failing to achieve the radiobiologically critical 10 mmHg threshold [2].

Tumor hypoxia pO2 enhancement Radiosensitization In vivo efficacy

Clinical Survival Benefit in Brain Metastases: Efaproxiral Sodium + WBRT vs. WBRT Alone in Phase III REACH Study

In the Phase III REACH (RT-009) study of 515 patients with brain metastases, efaproxiral sodium added to whole-brain radiation therapy (WBRT) plus supplemental oxygen extended median survival to 5.4 months compared to 4.4 months for WBRT plus oxygen alone, a 23% relative improvement [1]. In the breast cancer/non-small cell lung cancer (NSCLC) subset (n=397), median survival improved from 4.4 months to 6.0 months, a 36% increase [1]. Crucially, patients achieving target efaproxiral red blood cell concentrations (≥483 μg/mL) and receiving ≥7 of 10 doses exhibited significantly prolonged survival (HR = 0.68, 95% CI: 0.52-0.89, P = 0.005) [2]. By comparison, motexafin gadolinium, another brain metastases radiosensitizer, failed to demonstrate significant survival benefit in its Phase III trial (median survival 5.2 vs. 4.9 months, P = 0.48) [3].

Brain metastases Radiosensitizer Clinical trial Overall survival

Mechanistic Differentiation: Extracellular Hemoglobin Targeting vs. Intracellular Sensitizer Requirement

Efaproxiral sodium does not require penetration of the blood-brain barrier (BBB) or entry into tumor cells to exert its radiosensitizing effect; it acts extracellularly on hemoglobin within the vascular compartment [1]. This fundamentally distinguishes efaproxiral sodium from intracellular radiosensitizers such as halogenated pyrimidines (e.g., bromodeoxyuridine, iododeoxyuridine), which require active cellular uptake and DNA incorporation, and from nitroimidazoles (e.g., misonidazole, etanidazole), which must diffuse into hypoxic cells to mimic oxygen [2]. In contrast to efaproxiral sodium, the BBB penetration of motexafin gadolinium is limited to 0.004% of injected dose in non-tumor brain tissue [3]. This extracellular mechanism enables efaproxiral sodium to sensitize brain metastases irrespective of BBB integrity or tumor cell uptake capacity.

Blood-brain barrier Radiosensitizer mechanism Tumor hypoxia Drug delivery

Polymorph-Controlled Physical Properties: Crystalline Form A vs. Amorphous Efaproxiral Sodium

Efaproxiral sodium exists in at least nine distinct crystalline polymorphic forms (A, B, C, F, G, I, J, P, Q) plus an amorphous form, each exhibiting unique physicochemical properties relevant to formulation and manufacturing [1]. Crystalline Form A demonstrates superior thermal stability with a melting endotherm at 241.5°C and negligible hygroscopicity (<0.1% weight gain at 90% RH), whereas the amorphous form exhibits 8.3-fold higher aqueous solubility (7.5 mg/mL vs. 0.9 mg/mL for Form A) but requires controlled humidity storage to prevent recrystallization [1]. This polymorphic diversity is not documented for bezafibrate sodium (single crystalline form) or RSR-4 (two forms), providing efaproxiral sodium with distinct formulation flexibility [2].

Polymorphism Formulation development Solid-state chemistry Bioavailability

Procurement-Relevant Application Scenarios for Efaproxiral Sodium Based on Validated Differentiation


Preclinical Radiosensitization Studies Requiring Quantifiable Tumor pO2 Enhancement

Investigators conducting in vivo tumor oxygenation studies in murine models (e.g., RIF-1 fibrosarcoma, EMT6 breast carcinoma, Lewis lung carcinoma) should procure efaproxiral sodium rather than RSR-4 or bezafibrate due to its demonstrated capacity to elevate tumor pO2 from 5.2 to 13.1 mmHg—a 152% increase that surpasses the radiobiologically critical 10 mmHg threshold [1]. RSR-4 fails to achieve this threshold (peak pO2 9.2 mmHg) and bezafibrate has not been validated in tumor oxygenation models. Dosing at 150 mg/kg i.p. produces measurable pO2 enhancement within 30 minutes, enabling acute pharmacodynamic assessments [2].

Clinical Trial Design for Brain Metastases Requiring Historical Comparator Data

Clinical researchers designing Phase II/III trials for brain metastases radiosensitizers should select efaproxiral sodium as a benchmark comparator or investigational agent based on the REACH study dataset (N=515), which provides robust survival and exposure-response data. The study established that patients achieving red blood cell efaproxiral concentrations ≥483 μg/mL and receiving ≥7 doses exhibited significantly improved survival (HR=0.68, P=0.005), providing a validated therapeutic exposure target [3]. This exposure-response relationship is not available for motexafin gadolinium or other brain metastases radiosensitizers, making efaproxiral sodium the only agent in this class with a defined pharmacokinetic-pharmacodynamic correlation [4].

Formulation Development Requiring Polymorph-Specific Physicochemical Characterization

Formulation scientists developing parenteral or oral dosage forms of allosteric hemoglobin modifiers should procure efaproxiral sodium rather than generic bezafibrate analogs due to the extensive solid-state characterization of its nine crystalline polymorphs and amorphous form [5]. The availability of Form A (low solubility, high stability) and amorphous efaproxiral sodium (8.3-fold higher solubility) enables form selection based on intended release profile. This polymorphic diversity, documented in US Patent Application 20070299136, is not available for RSR-4 or bezafibrate, limiting formulation optimization options with those compounds [6].

Hypoxia-Targeted Radiosensitizer Screening Using P50 Shift as Primary Endpoint

Researchers conducting high-throughput screens of hemoglobin allosteric modifiers for radiosensitization applications should use efaproxiral sodium as a positive control due to its well-characterized P50 shift of +11.88 mmHg at 1.75 mM in human whole blood—a benchmark that exceeds RSR-4 (+8.2 mmHg) and bezafibrate (+3.1 mmHg) under identical conditions [7]. The compound's activity has been validated across multiple assay formats (whole blood, red cell suspensions, purified hemoglobin), enabling reliable cross-study comparisons and assay qualification [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efaproxiral sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.